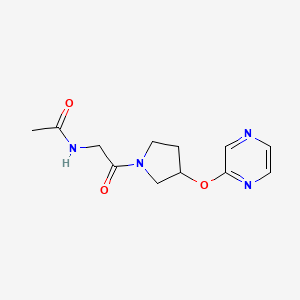![molecular formula C21H23N3O4S B2433366 2-(4-(苯并[d][1,3]二氧杂环戊烯-5-基甲基)哌嗪-1-基)-N-(3-(甲硫基)苯基)-2-氧代乙酰胺 CAS No. 941998-62-5](/img/structure/B2433366.png)
2-(4-(苯并[d][1,3]二氧杂环戊烯-5-基甲基)哌嗪-1-基)-N-(3-(甲硫基)苯基)-2-氧代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
帕金森病的治疗
该化合物,也称为吡贝地尔,是一种临床上使用的外周和脑血管扩张剂 . 它是一种多巴胺受体激动剂,可以单独使用或与左旋多巴联合使用来治疗帕金森病 .
改善老年人的认知缺陷
吡贝地尔可以改善老年人认知缺陷引起的某些症状,例如注意力和记忆力下降以及头晕 .
间歇性跛行的治疗
吡贝地尔可作为治疗2期周围动脉闭塞性疾病引起的间歇性跛行的辅助治疗 .
视网膜缺陷发作的治疗
吡贝地尔可以改善视力,类似于多巴胺 . 它还可以改善外周血液循环,对梗阻性或血栓性视网膜疾病有一定的治疗作用 .
多巴胺受体的刺激
吡贝地尔可以刺激大脑后突触纹状体中的D2受体以及中脑皮质和边缘通路中的D2和D3受体,提供有效的多巴胺效应 .
疼痛的治疗
吡贝地尔可用于治疗肌肉和静脉阻塞引起的疼痛症状,例如行走时出现疼痛性痉挛 .
周围循环障碍的治疗
吡贝地尔可用于治疗经络阻塞、循环和血容量减少、血液浓缩、全身性缺氧以及脑循环调节障碍引起的疾病 .
震颤的治疗
吡贝地尔可以作为单一药物使用,特别是用于治疗以震颤为主要症状的患者 . 它也可以与左旋多巴联合使用,用于初始或后期治疗 .
作用机制
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the brain’s substantia nigra and the limbic system . These receptors play a crucial role in motor control and the modulation of behavior .
Mode of Action
The compound acts as a dopamine D2 receptor (D2R) agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and the limbic system, providing an effective dopamine effect . This interaction with its targets leads to changes in neuronal firing patterns and neurotransmitter release, which can influence various physiological functions.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs may have a low potential for interaction . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .
生化分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in the body. It is known to stimulate the D2 receptor in the brain’s substantia nigra and cortex, and the D2 and D3 receptors in the midbrain’s limbic pathway . This provides an effective dopamine effect . The compound’s role in biochemical reactions is primarily due to its ability to stimulate these receptors .
Cellular Effects
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has various effects on cells and cellular processes. It influences cell function by stimulating dopamine receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the D2 and D3 receptors, providing an effective dopamine effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. It is known to gradually release its active ingredients, with its therapeutic effects lasting over 24 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound is involved in various metabolic pathways. It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites .
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-29-17-4-2-3-16(12-17)22-20(25)21(26)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)28-14-27-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWLFNGERUUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)
![{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride](/img/structure/B2433285.png)
![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)
![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2433289.png)
![6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2433290.png)
![3-(3,4-dichlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2433293.png)




![methyl 2-[8-(2,3-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2433301.png)



